molecular formula C4H3FN2OS B11924884 5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one

5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one

Cat. No.: B11924884
M. Wt: 146.15 g/mol
InChI Key: OACNBAOPUQMYFC-UHFFFAOYSA-N
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Description

5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a fluorine atom at the 5th position and a thioxo group at the 2nd position of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluorouracil with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidinones with various functional groups.

Scientific Research Applications

Chemistry: 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit certain enzymes makes it a potential therapeutic agent for treating various cancers.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atom and thioxo group play crucial roles in binding to the active sites of enzymes. This binding can inhibit the enzyme’s activity, leading to the desired biological effect. The compound may also interfere with nucleic acid synthesis, contributing to its anticancer properties.

Comparison with Similar Compounds

    5-Fluorouracil: A well-known anticancer agent with a similar fluorine substitution.

    2-Thioxo-4(1H)-pyrimidinone: Lacks the fluorine atom but shares the thioxo group.

    6-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure with fluorine at the 6th position.

Uniqueness: 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the specific positioning of the fluorine and thioxo groups. This unique arrangement contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C4H3FN2OS

Molecular Weight

146.15 g/mol

IUPAC Name

5-fluoro-2-sulfanylidene-5H-pyrimidin-4-one

InChI

InChI=1S/C4H3FN2OS/c5-2-1-6-4(9)7-3(2)8/h1-2H,(H,7,8,9)

InChI Key

OACNBAOPUQMYFC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)NC(=O)C1F

Origin of Product

United States

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